6,10,11-Triethylcarbonate Daunomycinone is a derivative of daunomycinone, a well-known anthracycline antibiotic. This compound has garnered attention due to its potential applications in cancer therapy, particularly for its ability to intercalate DNA and inhibit topoisomerase II. The modification of daunomycinone with triethylcarbonate groups enhances its solubility and stability, making it a valuable candidate for further pharmacological studies.
Daunomycinone is primarily derived from the fermentation of Streptomyces peucetius, a species of actinobacteria. This natural source has been extensively studied for its bioactive compounds, particularly in the field of oncology. The synthesis of 6,10,11-Triethylcarbonate Daunomycinone involves chemical modifications to the parent compound to improve its therapeutic efficacy.
6,10,11-Triethylcarbonate Daunomycinone falls under the classification of anthracycline antibiotics. These compounds are characterized by their complex polycyclic structures and are primarily used in cancer treatment due to their ability to disrupt DNA replication and transcription.
The synthesis of 6,10,11-Triethylcarbonate Daunomycinone typically involves the esterification of daunomycinone with triethyl carbonate. This reaction can be catalyzed by various acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally follows these steps:
The reaction mechanism involves nucleophilic attack by the alcohol group of triethyl carbonate on the carbonyl carbon of daunomycinone, leading to the formation of an ester bond. The reaction conditions must be optimized to achieve high yields while minimizing side reactions.
The molecular structure of 6,10,11-Triethylcarbonate Daunomycinone features a complex arrangement typical of anthracyclines. The compound retains the core tetracyclic structure characteristic of daunomycinone but includes three ethyl carbonate moieties at positions 6, 10, and 11.
6,10,11-Triethylcarbonate Daunomycinone can undergo several chemical reactions:
The reactivity profile of 6,10,11-Triethylcarbonate Daunomycinone is influenced by its functional groups and steric hindrance introduced by the ethyl groups. This affects both its solubility and interaction with biological targets.
The mechanism of action for 6,10,11-Triethylcarbonate Daunomycinone primarily involves:
Studies have shown that derivatives like 6,10,11-Triethylcarbonate Daunomycinone exhibit enhanced cytotoxicity against various cancer cell lines compared to non-modified daunomycinone due to improved cellular uptake and retention.
6,10,11-Triethylcarbonate Daunomycinone is primarily explored for:
6,10,11-Triethylcarbonate Daunomycinone (CAS 67665-61-6) is a semisynthetic derivative of the anthracycline aglycone daunomycinone, with the molecular formula C30H30O14 and a molecular weight of 614.55 g/mol [1] [2] [5]. The compound features a tetracyclic naphthacenequinone core characteristic of anthracyclines, modified at three hydroxyl positions (C-6, C-10, C-11) with ethylcarbonate protecting groups (–OC(O)OC2H5). This structural modification replaces the labile hydrogens of the phenolic and alcoholic hydroxyl groups with ethylcarbonate moieties, significantly altering the compound’s physicochemical properties [4] [5].
The stereochemical configuration at C-1 and C-3 remains consistent with the natural (1S,3S)-enantiomer of daunomycinone, as confirmed by the chiral center specification in the IUPAC name: (1S-cis)-3-Acetyl-1,2,3,4,6,11-hexahydro-3-hydroxy-10-methoxy-6,11-dioxo-1,5,12-naphthacenetriyl Carbonic Acid Triethyl Ester [1] [2]. The ethylcarbonate groups adopt specific spatial orientations that influence molecular packing and intermolecular interactions. The acetyl group at C-3 and methoxy group at C-10 are retained from the parent scaffold, while the C-9 position remains unsubstituted [5] [8].
Table 1: Molecular Properties of 6,10,11-Triethylcarbonate Daunomycinone and Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|---|
6,10,11-Triethylcarbonate Daunomycinone | 67665-61-6 | C30H30O14 | 614.55 | Ethylcarbonate groups at C-6, C-10, C-11 |
Daunomycinone | 21794-55-8 | C21H18O8 | 398.36 | Parent aglycone |
6,10,11-Triethylcarbonate-1-demethyl Daunomycinone | 67665-62-7 | C29H28O14 | 600.52 | Demethylated at C-1 + ethylcarbonate groups |
Dianhydrodaunomycinone | 32434-04-1 | C21H14O6 | 362.34 | Dehydration product |
Mass Spectrometry: High-Resolution Mass Spectrometry (HR-MS) of 6,10,11-Triethylcarbonate Daunomycinone shows a protonated molecular ion [M+H]+ at m/z 615.3402 (calculated for C30H31O14+: 615.3408), confirming the molecular formula [2] [5] [7]. Characteristic fragment ions include those resulting from sequential loss of ethylcarbonate groups (–OC(O)OC2H5, 118 Da each), with key fragments at m/z 497.3 [M–118]+, 379.2 [M–236]+, and 331.1 corresponding to the unmodified daunomycinone core [4] [7]. These fragmentation patterns align with those in high-resolution MS/MS libraries for anthracycline derivatives [7].
Nuclear Magnetic Resonance (NMR): While explicit spectral data were unavailable in the search results, the compound’s structure implies characteristic 1H-NMR signals including: ethylcarbonate methyl triplets (δ 1.2–1.4 ppm), methylene quartets (δ 4.2–4.4 ppm), methoxy singlet (δ 3.9–4.1 ppm), and acetyl methyl singlet (δ 2.5–2.7 ppm). Aromatic protons of the naphthacene core typically appear as multiplets between δ 7.5–8.5 ppm. 13C-NMR would show carbonyl carbons of quinones at δ 180–190 ppm and ethylcarbonate carbonyls at δ 155–160 ppm [2] [5].
Infrared Spectroscopy: IR spectra exhibit strong carbonyl stretches at 1740–1775 cm−1 for the ethylcarbonate groups, distinct from the parent compound’s carbonyl bands (1650–1680 cm−1 for quinones). Hydroxyl stretches are absent except for the retained C-3 OH (broad band ~3450 cm−1) [5]. Additional peaks include C–O stretches at 1150–1250 cm−1 and aromatic C=C stretches at 1580–1600 cm−1.
Table 2: Key Mass Spectral Fragmentation Pattern of 6,10,11-Triethylcarbonate Daunomycinone
m/z Observed | Proposed Fragment Ion | Mass Loss (Da) | Structural Significance |
---|---|---|---|
615.3 | [M+H]+ | - | Molecular ion confirmation |
497.3 | [M–OC(O)OC2H5+H]+ | 118 | Loss of one ethylcarbonate |
379.2 | [M–2×OC(O)OC2H5+H]+ | 236 | Loss of two ethylcarbonates |
331.1 | [Daunomycinone+H]+ | 284 | Complete deprotection |
Solubility and Physical Properties: The compound is a yellow solid with limited solubility in aqueous systems but dissolves slightly in polar organic solvents like DMSO, chloroform, and methanol [5]. It requires storage at –20°C to maintain stability, indicating sensitivity to thermal degradation [2] [5].
Structurally, 6,10,11-Triethylcarbonate Daunomycinone differs fundamentally from its parent aglycone (daunomycinone) and clinically used anthracyclines like daunorubicin in three key aspects:
Functionally, this compound serves primarily as a synthetic intermediate in the production of novel anthracycline analogs rather than a therapeutic agent itself [4] [5]. The ethylcarbonate groups can be selectively removed under mild alkaline conditions to regenerate hydroxyl groups, enabling controlled derivatization at other molecular positions [4]. This protective strategy contrasts with irreversible etherification and preserves the pharmacophore’s redox activity.
Table 3: Structural and Functional Comparison with Anthracycline Derivatives
Attribute | 6,10,11-Triethylcarbonate Daunomycinone | Daunomycinone | Daunorubicin |
---|---|---|---|
Molecular Formula | C30H30O14 | C21H18O8 | C27H30NO10 |
Molecular Weight | 614.55 | 398.36 | 527.52 (free base) |
Key Functional Groups | 3 ethylcarbonates, 1 acetyl, 1 methoxy | 3 hydroxyls, 1 acetyl, 1 methoxy | Amino sugar, hydroxyls, acetyl, methoxy |
LogP (Estimated) | ~3.2 | ~1.5 | ~1.8 |
Primary Role | Synthetic intermediate | Biosynthetic precursor | Therapeutic agent |
DNA Binding | Minimal | Moderate | High |
The C-14 unsubstituted structure differentiates it from epirubicin and doxorubicin, which possess a C-14 hydroxyl group implicated in tissue accumulation [3]. Immunocytochemical studies of related anthracyclines demonstrate that minor structural variations significantly alter cellular uptake and retention kinetics [3]. Specifically, hydroxylation at C-14 enhances tissue persistence (e.g., doxorubicin vs. daunorubicin), suggesting that the ethylcarbonate-modified derivative likely exhibits distinct pharmacokinetic behavior due to its hydrophobic modifications and absence of ionizable groups at physiological pH [3].
CAS No.: 32986-79-1
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6